molecular formula C17H22N4O B5969614 2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone

2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone

Cat. No. B5969614
M. Wt: 298.4 g/mol
InChI Key: MLELGFHIAQNRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone, commonly known as BPIP, is a pyrimidinone derivative that has been extensively studied for its potential use in various scientific research applications. BPIP has shown promise as a tool for investigating the physiological and biochemical effects of certain compounds, as well as for studying the mechanisms of action of various drugs.

Mechanism of Action

The exact mechanism of action of BPIP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. BPIP has also been shown to have affinity for a number of other receptors, including the serotonin 5-HT1A receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects:
BPIP has been shown to have a number of biochemical and physiological effects, including the ability to modulate dopamine receptor activity in the brain. BPIP has also been shown to have anxiolytic effects in animal models, and may have potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BPIP in lab experiments is its high selectivity for dopamine receptors, which allows for more precise investigation of the effects of certain compounds on these receptors. However, one limitation of using BPIP is its relatively low affinity for dopamine receptors compared to other commonly used dopamine receptor antagonists, such as haloperidol.

Future Directions

There are a number of potential future directions for research involving BPIP. One area of interest is the use of BPIP as a tool for investigating the role of dopamine receptors in various disease states, including schizophrenia, Parkinson's disease, and addiction. Another potential direction is the development of new compounds based on the structure of BPIP, with the goal of improving its selectivity and affinity for dopamine receptors. Additionally, further investigation into the mechanisms of action of BPIP may provide insights into the development of new drugs for various neurological and psychiatric disorders.

Synthesis Methods

BPIP can be synthesized using a variety of methods, including the reaction of 4-benzylpiperazine with 2,4-pentanedione in the presence of a base such as sodium ethoxide or potassium carbonate. Other methods of synthesis have also been reported, including the use of N-methylpiperazine as a starting material.

Scientific Research Applications

BPIP has been used in a number of scientific research applications, including as a tool for investigating the effects of certain drugs on the central nervous system. For example, BPIP has been used to study the effects of various antipsychotic drugs on dopamine receptors in the brain. BPIP has also been used as a tool for studying the mechanisms of action of certain compounds, including the anti-cancer drug bortezomib.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-14(2)18-17(19-16(13)22)21-10-8-20(9-11-21)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLELGFHIAQNRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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